

spectroscopic data of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane

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Compound of Interest

Compound Name:	1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane
Cat. No.:	B1214589

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A Technical Guide to the Spectroscopic Characterization of **1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane** (CAS No. 56-33-7), a versatile organosilicon compound. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work.

Chemical and Physical Properties

1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane is a colorless to yellowish transparent liquid.^[1] It is known for its excellent thermal stability and low volatility, making it suitable for a variety of applications, including as an intermediate in the synthesis of silicone polymers, for surface modification, and in cosmetic formulations.^[2]

Property	Value
Molecular Formula	C ₁₆ H ₂₂ OSi ₂ [2]
Molecular Weight	286.52 g/mol [2] [3]
CAS Number	56-33-7 [3]
Appearance	Colorless clear liquid [1] [2]
Density	0.98 g/mL [2]
Boiling Point	292 °C [2]
Refractive Index	n _{20/D} 1.52 [2]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of **1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane**. The following sections summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the silicon environment within the molecule.

Nucleus	Solvent	Chemical Shift (δ) ppm	Reference
¹ H NMR	-	Data not available in search results	
¹³ C NMR	-	Data not available in search results	
²⁹ Si NMR	C ₆ D ₆	-	[4]

While specific chemical shifts for ¹H and ¹³C NMR were not found in the provided search results, the ²⁹Si NMR data has been reported in a study by B.T. Gregg and A.R. Cutler in the

Journal of the American Chemical Society (1996).[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for **1,1,3,3-Tetramethyl-1,3-diphenylsiloxane** is characterized by strong absorptions corresponding to the Si-O-Si and Si-C bonds. The NIST WebBook hosts an evaluated IR spectrum from the Coblenz Society.[5] For general disiloxanes of the $R_3SiOSiR_3$ type, the characteristic Si-O-Si stretching vibration appears in the 1080-1040 cm^{-1} range.[6]

Functional Group	Characteristic Absorption (cm^{-1})
Si-O-Si stretch	1080-1040
Si-CH ₃	~1260 (symmetric deformation), ~800 (rocking)
C-H (aromatic)	~3070-3010 (stretch)
C=C (aromatic)	~1600-1450 (ring stretch)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, which helps in confirming its molecular weight and structure. The NIST WebBook and SpectraBase contain mass spectrometry data for this compound obtained by electron ionization (EI) and gas chromatography-mass spectrometry (GC-MS), respectively.[3][7]

Technique	Key Information
Electron Ionization (EI)	Molecular Ion (M^+) at m/z 286
	Key fragments corresponding to the loss of methyl and phenyl groups.

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility. While specific parameters from the literature were not fully available, the following provides a general methodology for each technique.

NMR Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz for ^1H NMR) is used.
- Sample Preparation: A small amount of **1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane** is dissolved in a deuterated solvent (e.g., CDCl_3 or C_6D_6). A small amount of tetramethylsilane (TMS) is often added as an internal standard for ^1H and ^{13}C NMR.
- Data Acquisition: Standard pulse sequences are used to acquire ^1H , ^{13}C , and ^{29}Si NMR spectra. For ^{29}Si , which has a low natural abundance and negative gyromagnetic ratio, longer acquisition times or polarization transfer techniques (like DEPT) may be necessary to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

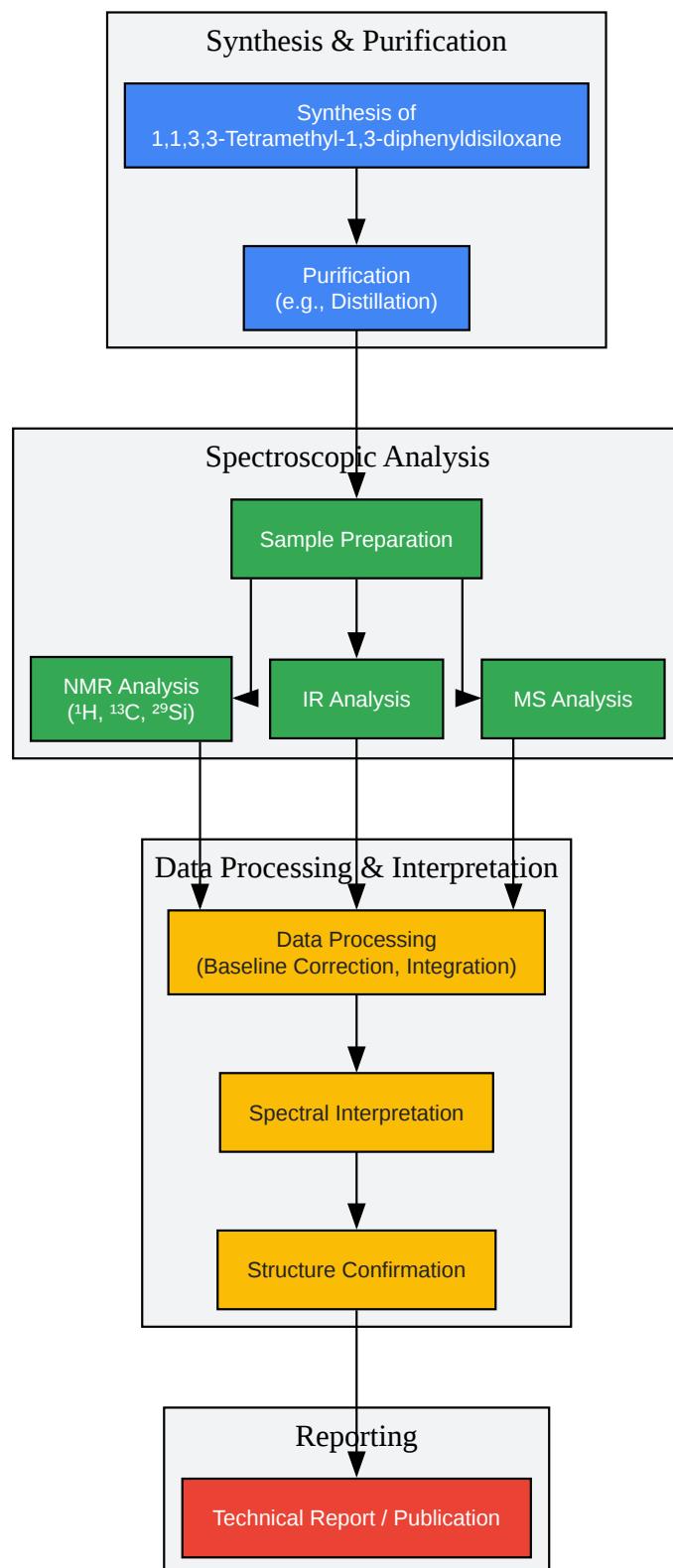
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
- Sample Preparation: As the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent like carbon tetrachloride (CCl_4) or carbon disulfide (CS_2) can be used, as was done for the reference spectrum from the Coblenz Society.^[5]
- Data Acquisition: The spectrum is typically recorded over the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the salt plates or solvent is taken and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample.
- Sample Preparation: The liquid sample is diluted in a volatile solvent and injected into the GC.
- Data Acquisition: In the GC, the compound is vaporized and separated from any impurities. It then enters the mass spectrometer, where it is ionized (commonly by electron ionization). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **1,1,3,3-Tetramethyl-1,3-diphenylsiloxane**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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